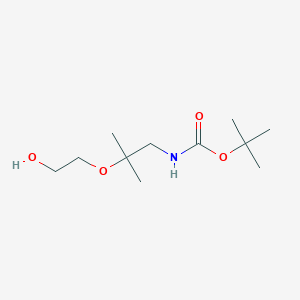
Tert-butyl 3-aminothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-aminothiophene-2-carboxylate, with the chemical formula C9H13NO2S, is a compound that belongs to the class of amino acids and derivatives. It features a tert-butyl group (t-Bu) attached to the amino group (NH2) on a thiophene ring. Thiophenes are heterocyclic aromatic compounds containing a sulfur atom in the five-membered ring. This compound has applications in various fields due to its unique structure and reactivity.
Vorbereitungsmethoden
The synthetic route for tert-butyl 3-aminothiophene-2-carboxylate involves the following steps:
Thiophene Ring Formation: Start with tert-butyl acrylate and react it with Lawesson’s reagent (a sulfurizing agent) to form the thiophene ring.
Amination: Next, treat the resulting this compound with ammonia or an amine source to introduce the amino group.
Purification: Purify the compound using standard techniques such as column chromatography or recrystallization.
Industrial production methods may vary, but the above steps outline the fundamental synthesis.
Analyse Chemischer Reaktionen
Oxidation: Tert-butyl 3-aminothiophene-2-carboxylate can undergo oxidation reactions using oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reduction with reducing agents like lithium aluminum hydride (LiAlH) converts the carboxylate group to an alcohol.
Substitution: The tert-butyl group can be substituted using nucleophiles (e.g., Grignard reagents) to form new derivatives.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 3-aminothiophene-2-carboxylate serves as a building block for designing novel organic molecules.
Biology: It may find applications in drug discovery and chemical biology due to its unique structure.
Medicine: Researchers explore its potential as a pharmacophore for drug development.
Industry: It could be used in the synthesis of specialty chemicals.
Wirkmechanismus
The exact mechanism of action for tert-butyl 3-aminothiophene-2-carboxylate depends on its specific application. It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
While there are related compounds, tert-butyl 3-aminothiophene-2-carboxylate’s specific features set it apart. Similar compounds include tert-butyl 2-aminothiophene-3-carboxylate (CAS: 59739-05-8) and this compound (CAS: 1248143-96-5) .
Remember that this compound’s applications continue to evolve as research progresses
Eigenschaften
Molekularformel |
C9H13NO2S |
|---|---|
Molekulargewicht |
199.27 g/mol |
IUPAC-Name |
tert-butyl 3-aminothiophene-2-carboxylate |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)7-6(10)4-5-13-7/h4-5H,10H2,1-3H3 |
InChI-Schlüssel |
AOZZSQDVBGGZFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C=CS1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


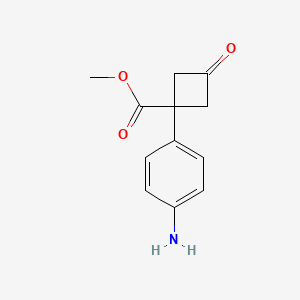
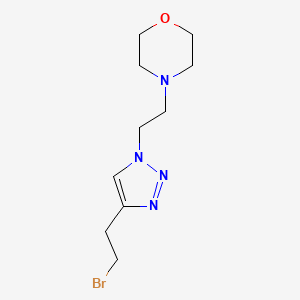

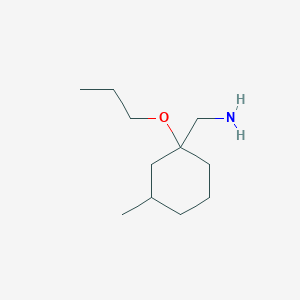
![Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate](/img/structure/B13544415.png)
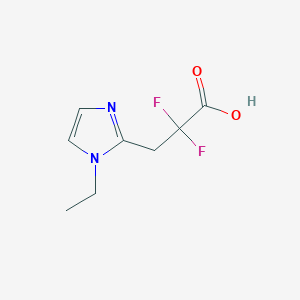
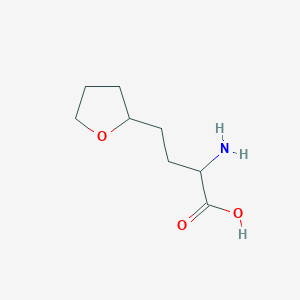

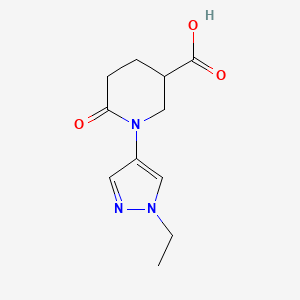
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13544443.png)
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13544451.png)
![tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate](/img/structure/B13544463.png)

